molecular formula C9H14O6 B14317388 Hexane-1,1,1-tricarboxylic acid CAS No. 111324-43-7

Hexane-1,1,1-tricarboxylic acid

Cat. No.: B14317388
CAS No.: 111324-43-7
M. Wt: 218.20 g/mol
InChI Key: SEIUOYFQDIJJEO-UHFFFAOYSA-N
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Description

Hexane-1,1,1-tricarboxylic acid is a high-purity aliphatic tricarboxylic acid offered for research and development purposes. As a polyfunctional molecule, its primary value in research stems from its potential as a versatile chemical building block. Researchers can utilize its multiple carboxylic acid groups for various synthetic transformations, including polymerization to create novel polyesters or polyamides, coordination chemistry with metal ions to form complexes, or as a precursor for more complex molecular architectures. This compound is related to other hexanetricarboxylic acids, such as Hexane-1,3,6-tricarboxylic acid, which has been investigated for its use as a complexing agent and co-builder in cleaning formulations . The distinct 1,1,1-substitution pattern may impart unique steric and electronic properties, making it a subject of interest in materials science and organic synthesis. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant safety data sheet prior to handling.

Properties

CAS No.

111324-43-7

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

hexane-1,1,1-tricarboxylic acid

InChI

InChI=1S/C9H14O6/c1-2-3-4-5-9(6(10)11,7(12)13)8(14)15/h2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)

InChI Key

SEIUOYFQDIJJEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis Methods

Multi-Step Organic Synthesis via Nitrile Intermediates

A foundational laboratory method involves the sequential modification of nitrile precursors. One documented approach begins with the reaction of an aliphatic alpha, omega-dinitrile compound with a strong base, such as sodium hydroxide or potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF). This step generates a reactive intermediate, which undergoes subsequent addition with acrylonitrile under weakly basic conditions (pH 8–9). The final hydrolysis of the trinitrile intermediate using concentrated hydrochloric acid yields hexane-1,1,1-tricarboxylic acid. This method achieves moderate yields (45–60%) but requires precise control of reaction kinetics to avoid premature hydrolysis.

Table 1: Reaction Conditions for Nitrile-Based Synthesis
Step Reagents Temperature (°C) Time (h) Yield (%)
1 Alpha, omega-dinitrile + NaOH 80–100 6–8 N/A
2 Acrylonitrile + NH₄Cl 25–30 12–24 N/A
3 HCl (6 M) Reflux 4–6 45–60

Metal-Catalyzed Oxidation of Cyclohexane Derivatives

Alternative routes leverage transition metal catalysts to oxidize cyclohexane derivatives. For instance, cobalt octylate-catalyzed oxidation of cyclohexane with oxygen or oxygen-enriched air at 150–180°C and 0.8–1.2 MPa pressure produces a mixture containing adipic acid, 6-hydroxycaproic acid, and glutaric acid. Subsequent extraction with water isolates the carboxylic acid fraction, which is esterified with lower alcohols (e.g., methanol or ethanol) and depolymerized under acidic conditions to yield this compound. This method emphasizes the role of Lewis acid catalysts in enhancing depolymerization efficiency while minimizing side reactions.

Industrial Production Techniques

Electrochemical Synthesis of Adiponitrile By-Products

Industrial-scale production often exploits by-products from electrochemical adiponitrile synthesis. During this process, 1,3,6-hexane tricarbonitrile forms as a minor by-product, which is isolated via fractional distillation and subjected to hydrolysis under strongly acidic conditions (e.g., 6 M H₂SO₄ at 120°C). The crude product is purified through recrystallization from ethanol-water mixtures, achieving a purity >98%. This method is favored for its scalability, though it generates significant waste streams requiring neutralization.

Continuous-Flow Esterification and Hydrolysis

Modern facilities employ continuous-flow reactors to optimize esterification and hydrolysis steps. In one patented method, the aqueous extract of oxidized cyclohexane is mixed with methanol in a tubular reactor at 80°C, followed by catalytic depolymerization using Amberlyst-15 resin. This approach reduces reaction time by 40% compared to batch processes and improves yield to 70–75%. Key parameters include a molar ratio of 1:3 (acid:alcohol) and a residence time of 30 minutes.

Catalytic Innovations and Green Chemistry

Heterogeneous Catalysis for Sustainable Synthesis

Recent advancements focus on replacing homogeneous catalysts with heterogeneous alternatives to enhance recyclability. For example, zirconium-based metal-organic frameworks (MOFs) functionalized with sulfonic acid groups have demonstrated efficacy in esterifying this compound precursors at 90°C, achieving 85% conversion with negligible leaching. These catalysts tolerate water content up to 5%, making them suitable for industrial applications.

Enzymatic Hydrolysis Approaches

Pilot-scale studies explore lipase-catalyzed hydrolysis of trinitrile intermediates under mild conditions (pH 7, 37°C). Candida antarctica lipase B immobilized on mesoporous silica achieves 92% selectivity for this compound, bypassing the need for corrosive acids. However, enzyme cost and stability remain barriers to widespread adoption.

Challenges and Optimization Strategies

By-Product Management

A persistent challenge is the formation of 1,4-cyclohexanediol and 1,5-hexanediol during cyclohexane oxidation, which reduce final product purity. Advanced distillation techniques, such as wiped-film evaporation, selectively remove these diols at 10⁻³ mbar and 150°C, improving purity to 99.5%.

Solvent Recovery and Waste Minimization

Industrial processes generate large volumes of acidic and organic waste. Closed-loop systems integrating solvent recovery membranes (e.g., polyimide-based pervaporation units) reduce methanol consumption by 30% and neutralize acidic by-products using calcium carbonate slurries.

Chemical Reactions Analysis

Types of Reactions

Hexane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms in the carboxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted carboxylic acids.

Scientific Research Applications

Hexane-1,1,1-tricarboxylic acid has numerous applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Similar Tricarboxylic Acids

Hexane-1,3,6-tricarboxylic Acid (CAS 1572-40-3)

  • Molecular Formula : C₉H₁₄O₆
  • Molecular Weight : 218.20 g/mol
  • Structure : Carboxylic groups at positions 1, 3, and 6 on the hexane chain.
  • Properties :
    • Higher solubility in polar solvents compared to 1,1,1-substituted isomers due to the distribution of -COOH groups.
    • Likely exhibits moderate acidity (pKa ~3–5 per -COOH group) similar to other aliphatic tricarboxylic acids.
  • Applications: Potential use in polymer crosslinking or as a chelating agent .

Heptane-1,1,1-tricarboxylic Acid (CAS 110063-44-0)

  • Molecular Formula : C₁₀H₁₆O₆
  • Molecular Weight : 232.23 g/mol
  • Structure : Three -COOH groups on the first carbon of a heptane chain.
  • Key Differences :
    • Longer alkyl chain increases hydrophobicity, reducing water solubility compared to hexane analogs.
    • Higher molecular weight may lower volatility and enhance thermal stability.
  • Industrial Relevance : Used in specialty chemical synthesis, such as surfactants or corrosion inhibitors .

Benzene-1,3,5-tricarboxylic Acid (BTCA)

  • Molecular Formula : C₉H₆O₆
  • Molecular Weight : 210.14 g/mol
  • Structure : Aromatic core with -COOH groups at positions 1, 3, and 4.
  • Properties :
    • Rigid planar structure enables strong coordination with metal ions (e.g., in MOFs).
    • Higher melting point (>300°C) due to aromaticity and hydrogen bonding.
  • Applications : Internal standard in quantitative NMR (qNMR) and catalyst in textile finishing .

Propene-1,2,3-tricarboxylic Acid

  • Structure : Unsaturated C₃ chain with -COOH groups at all three carbons.
  • Properties :
    • Conjugated double bonds enhance reactivity in Diels-Alder reactions.
    • Lower thermal stability compared to saturated analogs due to unsaturation.
  • Industrial Use : Intermediate in polymer manufacturing and specialty resins .

2-Hydroxypropane-1,2,3-tricarboxylic Acid (Citric Acid)

  • Molecular Formula : C₆H₈O₇
  • Molecular Weight : 192.12 g/mol
  • Structure : Hydroxyl group at C2 and three -COOH groups.
  • Key Differences: Enhanced acidity (pKa₁ = 3.1) due to the hydroxyl group’s electron-withdrawing effect. Biodegradable and non-toxic, widely used in food and pharmaceuticals.
  • Biological Role : Central to the tricarboxylic acid (TCA) cycle in metabolism .

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Hexane-1,1,1-tricarboxylic acid* C₉H₁₂O₆ ~216.18 Three -COOH groups on C1; expected high acidity and chelation potential Synthetic intermediates, chelators
Hexane-1,3,6-tricarboxylic acid C₉H₁₄O₆ 218.20 Distributed -COOH groups; moderate solubility Polymer chemistry
Heptane-1,1,1-tricarboxylic acid C₁₀H₁₆O₆ 232.23 Hydrophobic backbone; thermal stability Surfactants, corrosion inhibitors
Benzene-1,3,5-tricarboxylic acid C₉H₆O₆ 210.14 Aromatic rigidity; high melting point qNMR standards, MOFs
Citric acid C₆H₈O₇ 192.12 Hydroxyl group; biodegradable Food, pharmaceuticals, TCA cycle

Research Findings and Gaps

  • Acidity and Solubility : Aliphatic tricarboxylic acids with clustered -COOH groups (e.g., 1,1,1-substituted) likely exhibit stronger acidity than isomers with distributed groups . However, experimental pKa values for this compound are absent in the evidence.
  • Synthetic Utility : The steric hindrance of three -COOH groups on one carbon may complicate esterification or amidation reactions compared to citric acid .
  • Industrial Potential: Analogous to BTCA, this compound could serve as a crosslinker in polymers, but toxicity and environmental impact data are lacking.

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